molecular formula C9H9N3OS B11726939 2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11726939
M. Wt: 207.25 g/mol
InChI Key: ZLBNGHLDLBLJLI-UHFFFAOYSA-N
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Description

2-Cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide is a hydrazide-hydrazone derivative characterized by a thiophene-based substituent. Its structure features a cyanoacetohydrazide backbone conjugated with a 3-methylthiophene moiety, which influences its electronic and steric properties. This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, spectral data, physicochemical properties, and biological activities.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-cyano-N-[(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C9H9N3OS/c1-7-3-5-14-8(7)6-11-12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,12,13)

InChI Key

ZLBNGHLDLBLJLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the thiophene ring is substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide exhibit significant antimicrobial properties. For instance, derivatives have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer activity. In vitro assays have shown that it can induce cytotoxicity in cancer cell lines, including breast cancer cells (MCF-7). The mechanism may involve apoptosis induction and cell cycle arrest, suggesting its potential as a lead compound for cancer therapy .

Anti-inflammatory Effects

In silico studies have indicated that the compound could act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests its potential use in treating inflammatory diseases .

Case Studies

Study Findings
Antimicrobial Study Derivatives showed MIC values against Staphylococcus aureus and Escherichia coli around 256 µg/mL, indicating strong antimicrobial properties .
Cytotoxicity Assessment The compound exhibited selective cytotoxicity towards MCF-7 cells with IC50 values lower than standard chemotherapeutics .
Inflammation Inhibition Molecular docking studies suggested effective binding to lipoxygenase, indicating potential anti-inflammatory activity .

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s cyano group and thiophene ring play crucial roles in its reactivity and biological activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydrazide-hydrazone derivatives vary primarily in their substituents, which dictate reactivity and bioactivity. Below is a comparative analysis of key analogues:

Compound Name Substituent/R-Group Key Features
Target Compound : 2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide 3-Methylthiophen-2-yl Thiophene ring enhances electron-richness; methyl group improves lipophilicity. Potential for π-π stacking and metal coordination due to sulfur .
2-cyano-N'-(2-chlorobenzylidene)acetohydrazide 2-Chlorophenyl Chlorine atom introduces electron-withdrawing effects; trans-configuration confirmed via X-ray. Stabilized by N–H···O hydrogen bonds. Lower solubility due to halogen .
2-cyano-N'-(4-dimethylaminobenzylidene)acetohydrazide 4-Dimethylaminophenyl Electron-donating dimethylamino group increases basicity and solubility. Exhibits stronger hydrogen bonding and π-π interactions in crystal lattice .
2-cyano-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)acetohydrazide Coumarin-3-yl Coumarin moiety imparts fluorescence and enhances anticancer activity (IC₅₀ = 18 nM against breast cancer cells). Synthesized via ultrasound-assisted methods .
2-cyano-N'-(4-diethylamino-2-hydroxybenzylidene)acetohydrazide 4-Diethylamino-2-hydroxyphenyl Hydroxyl and diethylamino groups synergize for xanthine oxidase inhibition (IC₅₀ = 2.1 µM). Polar substituents improve water solubility .
2-cyano-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide 5-(2-Nitrophenyl)furan-2-yl Nitro group enhances electrophilicity; furan ring offers rigidity. Lower bioavailability due to nitro group’s metabolic instability .

Spectral and Physicochemical Properties

  • IR Spectroscopy : All compounds show characteristic peaks for C=O (1670–1730 cm⁻¹), C≡N (2210–2230 cm⁻¹), and N–H (3180–3336 cm⁻¹) .
  • NMR Data :
    • Thiophene derivatives exhibit deshielded protons (δ 7.0–8.3 ppm) due to sulfur’s electronegativity .
    • Coumarin analogues display distinct aromatic protons (δ 7.2–8.9 ppm) and a coumarin H4 singlet (~δ 8.95 ppm) .
  • Melting Points : Thiophene derivatives (e.g., target compound) have higher melting points (172–202°C) compared to furan or phenyl analogues (162–198°C), attributed to stronger intermolecular interactions .

Biological Activity

2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide (CAS Number: 339015-77-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N3OS. The structure features a cyano group, a thiophene ring, and an acetohydrazide moiety, which contribute to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of hydrazide derivatives. A study focused on hydrazone derivatives indicated that modifications to the hydrazide structure can lead to enhanced cytotoxicity against cancer cell lines . The presence of a thiophene ring in this compound may further augment its anticancer properties due to the known activity of thiophene-containing compounds against various cancer types.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, compounds structurally related to this compound were tested against human cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxic effects. This suggests that our compound may also possess similar properties, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to this compound have been documented in various studies. For example, hydrazone derivatives have shown effectiveness in reducing inflammation markers in vitro . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Biological Activity Summary Table

Activity Type Related Findings Reference
AntimicrobialInhibitory effects on C. pyrenoidosa, C. albicans at >40 μmol/L
AnticancerPotential cytotoxicity against cancer cell lines (IC50 in low μM)
Anti-inflammatoryReduction of pro-inflammatory cytokines

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